molecular formula C11H9NO5S B8550380 5-(2,4-Dioxothiazolidin-5-yl)-2-methoxybenzoic acid

5-(2,4-Dioxothiazolidin-5-yl)-2-methoxybenzoic acid

Cat. No.: B8550380
M. Wt: 267.26 g/mol
InChI Key: JWZCBOKJDRPCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dioxothiazolidin-5-yl)-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C11H9NO5S and its molecular weight is 267.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9NO5S

Molecular Weight

267.26 g/mol

IUPAC Name

5-(2,4-dioxo-1,3-thiazolidin-5-yl)-2-methoxybenzoic acid

InChI

InChI=1S/C11H9NO5S/c1-17-7-3-2-5(4-6(7)10(14)15)8-9(13)12-11(16)18-8/h2-4,8H,1H3,(H,14,15)(H,12,13,16)

InChI Key

JWZCBOKJDRPCFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-(1-chloro-1-cyanomethyl)-2-methoxybenzoate (2.37 g) in ethanol (30 ml) was added thiourea (910 mg), and the mixture was refluxed for 3 hours. After cooling, 3 N hydrochloric acid (30 ml) was added, which was refluxed for 16 hours. After cooling, the reaction mixture was poured into water, which was extracted with ethyl acetate. After washing with water, the extract was dried over anhydrous sodium sulfate.
Name
methyl 5-(1-chloro-1-cyanomethyl)-2-methoxybenzoate
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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